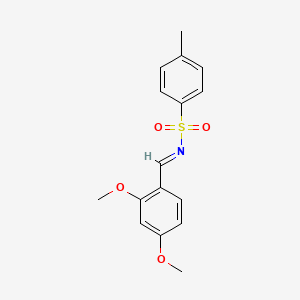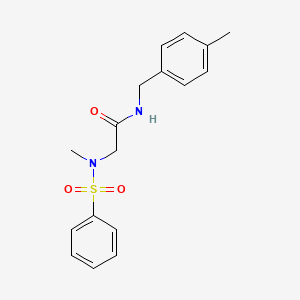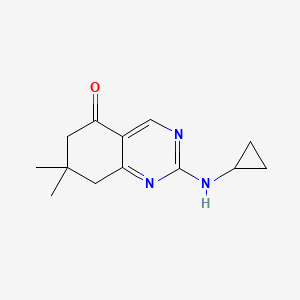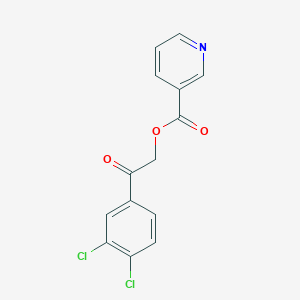
8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine, also known as IPIP, is a purine derivative that has gained attention in the scientific community due to its potential use as a pharmaceutical agent. IPIP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. In
科学研究应用
8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine has been extensively studied for its potential use as a pharmaceutical agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects.
作用机制
The mechanism of action of 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine involves the inhibition of adenosine deaminase, an enzyme that plays a key role in the metabolism of adenosine. Adenosine is an important signaling molecule in the body that regulates a variety of physiological processes. By inhibiting adenosine deaminase, this compound increases the levels of adenosine, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
实验室实验的优点和局限性
One advantage of 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine is that it is a relatively simple molecule to synthesize, making it readily available for use in lab experiments. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood. However, one limitation of this compound is that it is not very water-soluble, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine. One area of interest is the development of more water-soluble derivatives of this compound, which would make it easier to use in certain experimental settings. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound, particularly in the treatment of Parkinson's disease. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of its potential use as a pharmaceutical agent.
合成方法
The synthesis of 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine involves a series of chemical reactions starting with the reaction of 2-amino-6-chloropurine with isopropylamine to yield 2-amino-6-(isopropylamino)purine. This compound is then reacted with piperazine to yield this compound. The synthesis of this compound has been optimized and can be carried out in high yields with good purity.
属性
IUPAC Name |
8-(4-propan-2-ylpiperazin-1-yl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7/c1-8(2)18-3-5-19(6-4-18)12-16-9-10(13)14-7-15-11(9)17-12/h7-8H,3-6H2,1-2H3,(H3,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSJSETWIGBAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC3=NC=NC(=C3N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5732426.png)


![4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5732457.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B5732465.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5732472.png)

![3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5732484.png)

![2-[(5-bromo-2-methoxybenzylidene)amino]-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5732506.png)


